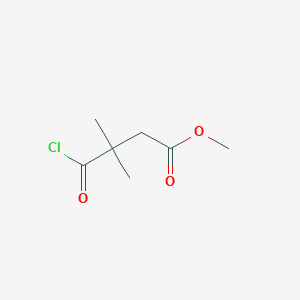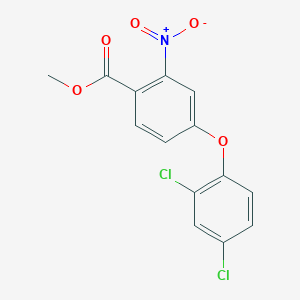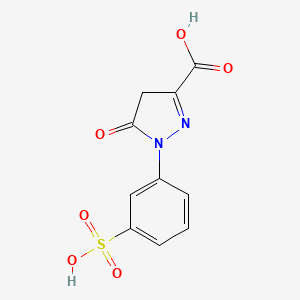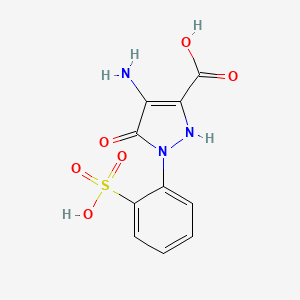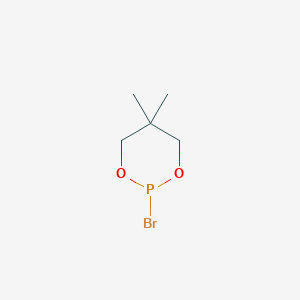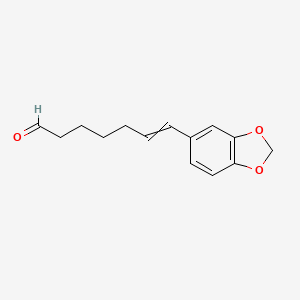
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is an organomercury compound characterized by the presence of a chloro group, a formyl group, a hydroxy group, and a nitro group attached to a phenyl ring, with mercury as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury typically involves the reaction of 3-formyl-2-hydroxy-5-nitrophenyl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general principles of organomercury compound synthesis, including the use of mercury(II) salts and appropriate organic ligands, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group under mild conditions.
Major Products
Oxidation: Higher oxidation state mercury compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenylmercury compounds.
Applications De Recherche Scientifique
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury chloride: Similar in structure but lacks the formyl, hydroxy, and nitro groups.
Methylmercury chloride: Contains a methyl group instead of the phenyl ring.
Ethylmercury chloride: Contains an ethyl group instead of the phenyl ring.
Uniqueness
Chloro(3-formyl-2-hydroxy-5-nitrophenyl)mercury is unique due to the presence of multiple functional groups on the phenyl ring, which confer distinct chemical properties and reactivity. The combination of chloro, formyl, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications that are not possible with simpler organomercury compounds.
Propriétés
Numéro CAS |
96194-54-6 |
|---|---|
Formule moléculaire |
C7H4ClHgNO4 |
Poids moléculaire |
402.15 g/mol |
Nom IUPAC |
chloro-(3-formyl-2-hydroxy-5-nitrophenyl)mercury |
InChI |
InChI=1S/C7H4NO4.ClH.Hg/c9-4-5-3-6(8(11)12)1-2-7(5)10;;/h1,3-4,10H;1H;/q;;+1/p-1 |
Clé InChI |
SGQDKXJSHZQYRC-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1C=O)O)[Hg]Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)





